![molecular formula C23H23N3O5 B140740 Topotecan-d5 CAS No. 1133355-98-2](/img/structure/B140740.png)
Topotecan-d5
Overview
Description
Topotecan-d5 is a deuterated form of topotecan, a chemotherapeutic agent that functions as a topoisomerase inhibitor. Topotecan is a synthetic, water-soluble analog of the natural chemical compound camptothecin, which is derived from the Camptotheca acuminata tree. This compound is used in research to study the pharmacokinetics and metabolism of topotecan, as the deuterium atoms can provide a distinct mass spectrometric signature.
Mechanism of Action
Target of Action
Topotecan-d5, like its parent compound Topotecan, primarily targets DNA topoisomerases, type I . DNA topoisomerases are enzymes in the cell nucleus that regulate DNA topology (3-dimensional conformation) and facilitate nuclear processes such as DNA replication, recombination, and repair .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication process. By inhibiting topoisomerase I, this compound interferes with the normal unwinding and rewinding of DNA strands, which is crucial for DNA replication and transcription . This leads to DNA damage, disrupting the cell cycle and ultimately leading to cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of DNA damage, leading to cell cycle arrest and apoptosis . This results in the death of cancer cells and a reduction in tumor size .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the equilibrium between the lactone structure of this compound and its inactive ring-opened hydroxy acid form . Additionally, the presence of other drugs can also influence the action of this compound. For example, the combination of this compound with ATR inhibitors has been shown to significantly suppress tumor growth in mouse xenografts .
Biochemical Analysis
Biochemical Properties
Topotecan-d5 inhibits the cellular enzyme topoisomerase I . This enzyme cleaves one of the two strands of DNA during DNA replication to relax the tensions from supercoiled DNA and then reanneals the strand to continue with the replication process .
Cellular Effects
When topoisomerase I is inhibited by this compound, DNA replication machinery stops and affected cells enter apoptosis which eventually leads to cell death .
Molecular Mechanism
The mechanism of action of this compound is based on the inhibition of the cellular enzyme topoisomerase I . When topoisomerase I is inhibited by this compound, DNA replication machinery stops and affected cells enter apoptosis which eventually leads to cell death .
Temporal Effects in Laboratory Settings
This compound has been encapsulated in nanoliposomes with pegylation on the surface resulting in long-circulating stealth liposomes . The liposomal topotecan concentration had an influence on drug release kinetics: there was a reduction in release rate as a function of increasing concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of topotecan-d5 involves the incorporation of deuterium atoms into the topotecan molecule. One common method is the reaction of 10-hydroxycamptothecin with an iminium salt in the presence of deuterated reagents. The reaction typically occurs under mild conditions, with the iminium salt acting as a deuterium source .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the integrity of the deuterium atoms in the compound.
Chemical Reactions Analysis
Types of Reactions
Topotecan-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Topotecan-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of topotecan in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of topotecan.
Cancer Research: Used in preclinical studies to evaluate the efficacy and safety of topotecan as an anticancer agent.
Drug Development: Assists in the development of new topoisomerase inhibitors and other chemotherapeutic agents.
Comparison with Similar Compounds
Topotecan-d5 is similar to other topoisomerase inhibitors, such as irinotecan and belotecan. it has unique properties due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature. This makes it particularly useful in pharmacokinetic and metabolic studies. Other similar compounds include:
Irinotecan: Another topoisomerase inhibitor used in cancer treatment.
Belotecan: A semi-synthetic camptothecin analog with a water-solubilizing group at position 7.
This compound’s uniqueness lies in its deuterated form, which allows for more precise and accurate studies in various research applications.
Biological Activity
Topotecan-d5 is a deuterated analog of topotecan, a potent inhibitor of topoisomerase I, which is widely studied for its antitumor activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, synergy with other drugs, and relevant case studies.
This compound functions by stabilizing the topoisomerase I-DNA cleavable complex, preventing the enzyme from repairing single-strand breaks in DNA. This leads to double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. The unique action of this compound allows it to exhibit activity against various cancer types, including small-cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), and ovarian cancer .
Pharmacokinetics
The pharmacokinetic profile of this compound shows that it has a short plasma half-life but exhibits significant antitumor effects when administered in repeated doses. Studies indicate that continuous infusion methods can enhance drug exposure and efficacy. For instance, a phase I trial demonstrated that administering Topotecan as a 24-hour infusion weekly resulted in proportional plasma drug levels correlating with cytotoxicity .
Synergy with Other Antineoplastic Agents
This compound has shown promising results in combination with other chemotherapeutic agents. Research highlights its synergistic effects when combined with cisplatin and 5-fluorouracil, particularly in NSCLC and breast cancer. These combinations have been evaluated using ex vivo assays on human tumor explants, revealing significant reductions in lethal concentrations (LC50) compared to single-agent treatments .
Case Studies and Clinical Trials
- Combination Therapy : A study examined the efficacy of Topotecan combined with vincristine against childhood solid tumor xenografts. The combination resulted in significantly greater complete responses (CRs) compared to individual agents across various tumor lines, indicating a potential for enhanced therapeutic outcomes through combination regimens .
- Ex Vivo Analysis : In a cohort of chemotherapy-naive patients with NSCLC, Topotecan demonstrated the lowest LC50 values (0.26 μg/ml), suggesting high sensitivity among untreated tumors. The study also identified several effective combination therapies that warrant further clinical investigation .
- Pharmacokinetic Variability : A phase I trial involving 32 patients revealed significant interpatient variability in mRNA expression of topoisomerase I, suggesting that genetic factors may influence the efficacy and toxicity of this compound treatment .
Data Summary
The following table summarizes key findings from studies evaluating the biological activity of this compound:
Properties
IUPAC Name |
(19S)-8-[(dimethylamino)methyl]-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i1D3,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGDBYHRUNTLO-NTSVIFQKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649449 | |
Record name | (4S)-10-[(Dimethylamino)methyl]-4-(~2~H_5_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1133355-98-2 | |
Record name | (4S)-10-[(Dimethylamino)methyl]-4-(~2~H_5_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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